molecular formula C20H14N4S3 B2613049 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 452293-84-4

2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole

Cat. No. B2613049
CAS RN: 452293-84-4
M. Wt: 406.54
InChI Key: STXOKZLTLMFKNO-UHFFFAOYSA-N
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Description

2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H14N4S3 and its molecular weight is 406.54. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The compound’s structure suggests potential as a corrosion inhibitor. Researchers have investigated its effectiveness in protecting metal surfaces from degradation due to chemical reactions with the environment. Density Functional Theory (DFT) computations have been employed to analyze its electronic properties, including dipole moment, hardness, softness, electronegativity, and electrophilicity index. Theoretical predictions can guide the design of organic-based corrosion inhibitors without extensive experimental testing .

Pharmacophore Development

The 1,2,4-triazole nucleus within the compound plays a crucial role in drug design. Its polar nature enhances ligand solubility and pharmacological profiles. Researchers have explored various derivatives of 1,2,4-triazole for antimicrobial, anti-tumor, anti-inflammatory, antioxidant, anticonvulsant, antiviral, and analgesic activities. CBKinase1_007445’s unique structure may contribute to novel pharmacophores .

Anticancer Agents

Thiophene derivatives, including those related to CBKinase1_007445, have shown promise in anticancer research. Investigating their effects on cancer cell lines and understanding their mechanisms of action could lead to new therapeutic strategies. Further studies are needed to explore the compound’s potential in this context .

Anti-Atherosclerotic Agents

Certain thiophene compounds, such as 2-octylthiophene, have been associated with anti-atherosclerotic properties. While CBKinase1_007445’s specific role in this area remains to be elucidated, its structural features warrant investigation for potential cardiovascular benefits .

Metal Complexing Agents

Thiophenes are known for their ability to form stable complexes with metal ions. CBKinase1_007445’s sulfur-containing moiety may exhibit similar behavior. Researchers could explore its coordination chemistry and evaluate its metal-binding capabilities .

Biological Activity Screening

Given the diverse biological activities associated with 1,2,4-triazole derivatives, CBKinase1_007445 should undergo comprehensive screening. Assessing its effects on various biological targets (e.g., enzymes, receptors) could reveal novel applications or therapeutic pathways .

properties

IUPAC Name

2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S3/c1-2-7-14(8-3-1)24-19(17-11-6-12-25-17)22-23-20(24)26-13-18-21-15-9-4-5-10-16(15)27-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXOKZLTLMFKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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